Cas no 1342447-47-5 (4-(4-Fluorophenyl)-2-methylbutan-1-ol)

4-(4-Fluorophenyl)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-6405086
- 1342447-47-5
- 4-(4-fluorophenyl)-2-methylbutan-1-ol
- AKOS013992984
- 4-(4-Fluorophenyl)-2-methylbutan-1-ol
-
- インチ: 1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3
- InChIKey: YABNTTOXUSIUCB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCC(C)CO
計算された属性
- せいみつぶんしりょう: 182.110693260g/mol
- どういたいしつりょう: 182.110693260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(4-Fluorophenyl)-2-methylbutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6405086-5.0g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
Enamine | EN300-6405086-0.5g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
Enamine | EN300-6405086-1.0g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6405086-0.1g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
Enamine | EN300-6405086-10.0g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 | |
Enamine | EN300-6405086-0.05g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.05g |
$587.0 | 2025-03-15 | |
Enamine | EN300-6405086-0.25g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
Enamine | EN300-6405086-2.5g |
4-(4-fluorophenyl)-2-methylbutan-1-ol |
1342447-47-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 |
4-(4-Fluorophenyl)-2-methylbutan-1-ol 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
4-(4-Fluorophenyl)-2-methylbutan-1-olに関する追加情報
Introduction to 4-(4-Fluorophenyl)-2-methylbutan-1-ol (CAS No. 1342447-47-5)
4-(4-Fluorophenyl)-2-methylbutan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1342447-47-5, is a fluorinated aromatic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural motif—a fluoro-substituted benzene ring linked to a branched aliphatic chain—exhibits promising properties that make it a valuable intermediate in the synthesis of bioactive molecules.
The molecular structure of 4-(4-Fluorophenyl)-2-methylbutan-1-ol consists of a phenyl ring substituted with a fluorine atom at the para position, connected to a butan-1-ol backbone with a methyl group at the second carbon. This configuration imparts both lipophilicity and electronic modulation, which are critical factors in determining the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of the fluorine atom, in particular, is well-documented for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution and efficacy.
In recent years, the pharmaceutical industry has increasingly focused on fluorinated compounds due to their favorable pharmacological properties. 4-(4-Fluorophenyl)-2-methylbutan-1-ol is no exception and has been explored in various therapeutic contexts. One of the most compelling areas of research involves its potential application in the development of central nervous system (CNS) therapeutics. The combination of the fluoroaromatic moiety and the aliphatic side chain provides an optimal balance for blood-brain barrier penetration, a crucial factor for effective CNS drug delivery.
Recent studies have demonstrated that derivatives of 4-(4-Fluorophenyl)-2-methylbutan-1-ol exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. For instance, modifications to this scaffold have shown promise in modulating neurotransmitter systems such as serotonin and dopamine, which are central to conditions like depression, anxiety, and neurodegenerative diseases. The fluorine atom's electron-withdrawing effect can fine-tune the electronic properties of the molecule, enhancing its interaction with target proteins while minimizing off-target effects.
The synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-ol typically involves multi-step organic reactions, starting from commercially available fluorobenzene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and catalytic hydrogenation, have been employed to construct the desired carbon framework efficiently. The introduction of the butan-1-ol side chain often requires careful regioselective functionalization to ensure high yield and purity. Given its growing relevance, researchers have also explored greener synthetic routes to minimize environmental impact while maintaining high chemical efficiency.
Beyond CNS applications, 4-(4-Fluorophenyl)-2-methylbutan-1-ol has shown potential in other therapeutic domains. Its structural features make it a versatile building block for designing molecules with anti-inflammatory, antiviral, and anticancer properties. In particular, fluorinated alcohols have been investigated for their ability to enhance protein-protein interactions, a key mechanism in many disease pathways. By serving as a scaffold for structure-based drug design, 4-(4-Fluorophenyl)-2-methylbutan-1-ol enables medicinal chemists to develop novel compounds with improved pharmacological profiles.
The role of computational chemistry in optimizing derivatives of 4-(4-Fluorophenyl)-2-methylbutan-1-ol cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, assessing metabolic stability, and identifying optimal substituents for further derivatization. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries, thereby accelerating the drug discovery process. As computational power continues to advance, the integration of machine learning models with traditional experimental methods promises even more efficient development pipelines for fluorinated compounds like this one.
From a regulatory perspective, 4-(4-Fluorophenyl)-2-methylbutan-1-ol must meet stringent quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Manufacturers must ensure that impurities are minimized through rigorous purification protocols and that analytical characterization is comprehensive. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for verifying the identity and purity of this compound before it can be used in preclinical or clinical studies.
The future prospects for 4-(4-Fluorophenyl)-2-methylbutan-1-ol are bright, particularly as innovation in medicinal chemistry continues to evolve. Emerging trends include the use of biocatalysis and flow chemistry to streamline synthetic routes, as well as the exploration of novel fluorination techniques that enhance selectivity and yield. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists will be crucial for translating basic research findings into tangible therapeutic advances.
In conclusion, 4-(4-Fluorophenyl)-2-methylbutan -1 -ol (CAS No . 13424 47 -47 -5) represents a significant compound in modern pharmaceutical research . Its unique structural features , coupled with its versatility as a synthetic intermediate , position it as a key player in developing next-generation therapeutics . As scientific understanding advances , so too will our ability to harness its potential for improving human health . The ongoing exploration of this molecule underscores its importance not only as a chemical entity but also as a catalyst for innovation in drug discovery . p >
1342447-47-5 (4-(4-Fluorophenyl)-2-methylbutan-1-ol) 関連製品
- 2035036-86-1((2E)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-phenylprop-2-en-1-one)
- 70958-86-0(Amosulalol Hydrochloride)
- 1251603-82-3(N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide)
- 2229316-49-6(3-amino-3-(6-fluoropyridin-3-yl)cyclobutan-1-ol)
- 7170-76-5(2-Amino-4,5-dimethylthiazole hydrobromide)
- 2172183-83-2(4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbutanoic acid)
- 1805864-37-2(Ethyl 3-(3-bromopropanoyl)-2-cyanobenzoate)
- 135401-79-5(4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid)
- 1922829-10-4(2-{(2,3-dihydro-1-benzofuran-5-yl)methylamino}-3-methylbutanamide)
- 2413869-12-0(tert-butyl N-(4-ethylphenyl)methyl-N-(2-hydroxyethyl)carbamate)




